LM11A-31

描述

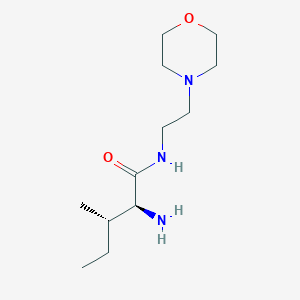

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LM11A-31's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] In the context of Alzheimer's disease (AD), where p75NTR signaling is often dysregulated and contributes to neurodegeneration, this compound acts as a crucial modulator. It selectively activates pro-survival signaling pathways while inhibiting degenerative cascades downstream of p75NTR.[2][3] Preclinical studies have demonstrated its efficacy in reducing key AD pathologies, including tau hyperphosphorylation, neuroinflammation, and synaptic loss, without directly altering amyloid-β (Aβ) levels.[2][3][4] A recent Phase 2a clinical trial (NCT03069014) has established its safety and tolerability in patients with mild to moderate AD and has shown promising effects on several cerebrospinal fluid (CSF) and imaging biomarkers.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its core pathways.

Core Mechanism of Action: Modulation of the p75 Neurotrophin Receptor

The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[2] In the AD brain, an increased ratio of pro-neurotrophins to mature neurotrophins leads to a shift in p75NTR signaling towards degenerative pathways, promoting synapse loss and apoptosis.[2] this compound binds to p75NTR, but not to the TrkA receptor, and modulates its signaling in a neuroprotective manner.[2][3] It competitively inhibits the binding of pro-neurotrophins, such as pro-Nerve Growth Factor (proNGF), thereby preventing the activation of apoptotic signaling.[8] Concurrently, it promotes p75NTR-mediated survival signaling.[2][3]

This dual action of inhibiting degenerative pathways and promoting survival pathways is central to the therapeutic potential of this compound in Alzheimer's disease.

Signaling Pathways Modulated by this compound

Preclinical studies have elucidated several key downstream signaling pathways affected by this compound's interaction with p75NTR:

-

Inhibition of Degenerative Pathways: this compound has been shown to block the Aβ-induced activation of several pro-degenerative kinases and transcription factors, including:

-

Activation of Survival Pathways: The compound activates pro-survival signaling cascades that are often compromised in the AD brain:

The following diagram illustrates the modulation of p75NTR signaling by this compound in the context of Alzheimer's disease pathology.

Caption: this compound modulates p75NTR signaling in Alzheimer's disease.

Effects on Alzheimer's Disease Pathophysiology

This compound's modulation of p75NTR signaling translates into several beneficial effects on the core pathologies of Alzheimer's disease.

Tau Pathology

In preclinical models, this compound has been shown to significantly reduce tau pathology. This includes inhibiting the hyperphosphorylation and aberrant folding of the tau protein.[4] In AβPPL/S transgenic mice, treatment with this compound resulted in a 42% decrease in the total area of dystrophic neurite clusters labeled with phosphorylated tau.[4] It also prevents Aβ-induced tau phosphorylation in vitro.[4]

Neuroinflammation

This compound has demonstrated anti-inflammatory effects in the brain. It has been observed to decrease the activation of microglia and attenuate reactive astrocytes in mouse models of AD.[1][4] This is further supported by clinical data showing a significant slowing of the increase in the glial activation marker YKL-40 in the CSF of patients treated with this compound.[6]

Synaptic and Neuronal Integrity

A key consequence of this compound's mechanism of action is the preservation of synaptic and neuronal structures. It reduces amyloid-induced and pathological tau-induced synapse loss.[5] Preclinical studies have shown that this compound mitigates neuritic degeneration and reverses cholinergic neurite dystrophy in mouse models of AD.[1][2][4][8] The Phase 2a clinical trial provided human evidence for these effects, with this compound treatment leading to a decrease in the CSF biomarkers for presynaptic (SNAP25) and postsynaptic (neurogranin) loss.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data in AD Mouse Models

| Parameter | Mouse Model | Treatment Details | Outcome | Reference |

| Phospho-tau Dystrophic Neurite Clusters | AβPPL/S | 50 mg/kg/day, oral gavage, 3 months | 42% decrease in total cluster area | [4] |

| Survival Rate | PS19 (tauopathy model) | 50 mg/kg, oral gavage, 5 days/week for 3 months | Increased from 64% (vehicle) to 94% | [3] |

| Spine Density Loss | AβPPL/S | 50 mg/kg/day, 3 months | Rescued ~42% loss | [2] |

| Cognitive Deficits (Novel Object Recognition & Y-maze) | AβPPL/S | 10 or 50 mg/kg/day, oral, 3 months | Deficits prevented | [2][3] |

Table 2: Phase 2a Clinical Trial (NCT03069014) Biomarker Data

| Biomarker | Group | Median Annual Percent Change | 95% Confidence Interval | p-value | Reference |

| CSF Aβ42 | This compound vs. Placebo | -6.98% | -14.22% to -1.45% | Not specified | [6] |

| CSF Aβ40 | This compound vs. Placebo | -8.98% | -17.60% to -1.29% | Not specified | [6] |

| CSF SNAP25 | This compound vs. Placebo | -19.20% | -32.19% to -1.47% | 0.10 | [6] |

| CSF Neurogranin (NG) | This compound vs. Placebo | Not specified | Not specified | 0.009 | [6] |

| CSF YKL-40 | This compound vs. Placebo | -5.19% | -14.80% to 2.49% | 0.040 | [6] |

| CSF sTREM2 | This compound vs. Placebo | -4.29% | -13.12% to 3.15% | 0.172 | [6] |

| CSF Neurofilament light (NfL) | This compound vs. Placebo | 3.13% | -8.64% to 16.31% | Not significant | [6] |

| Plasma p-tau217 | This compound vs. Placebo | 31% decrease | Not specified | 0.049 | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Studies in AD Mouse Models

A generalized workflow for preclinical evaluation of this compound in transgenic mouse models of Alzheimer's disease is depicted below.

Caption: Generalized workflow for preclinical studies of this compound.

4.1.1. Morris Water Maze

-

Objective: To assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase (e.g., 5 days): Mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

-

Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between this compound-treated and vehicle-treated groups.

4.1.2. Immunohistochemistry (IHC) for Phosphorylated Tau

-

Objective: To visualize and quantify the accumulation of hyperphosphorylated tau in brain tissue.

-

Procedure:

-

Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in sucrose (B13894) solution. Brains are then sectioned (e.g., 30-40 µm thick) using a cryostat.

-

Staining: Free-floating sections are permeabilized (e.g., with Triton X-100), blocked (e.g., with normal serum), and incubated with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).

-

Detection: Sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Quantification: The area occupied by p-tau immunoreactivity (e.g., in dystrophic neurite clusters) is measured using image analysis software and compared between treatment groups.

-

4.1.3. Western Blotting

-

Objective: To quantify the levels of specific proteins (e.g., total tau, phosphorylated tau, synaptic proteins) in brain homogenates.

-

Procedure:

-

Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and incubated with primary antibodies against the proteins of interest (e.g., Tau-5 for total tau, AT8 for p-tau, synaptophysin for synaptic vesicles).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., actin or GAPDH).

-

Phase 2a Clinical Trial (NCT03069014)

The following diagram outlines the design of the Phase 2a clinical trial for this compound.

Caption: Workflow of the Phase 2a clinical trial of this compound.

-

Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter trial.[5][10]

-

Participants: 242 individuals with mild to moderate Alzheimer's disease, confirmed by CSF Aβ biomarkers.[5][6]

-

Intervention Arms:

-

Placebo (twice daily)

-

This compound 200 mg (twice daily)

-

This compound 400 mg (twice daily)

-

-

Primary Outcome: Safety and tolerability, assessed through clinical monitoring, electrophysiological tests, and laboratory tests.[6]

-

Exploratory Outcomes:

Conclusion and Future Directions

This compound represents a novel therapeutic approach for Alzheimer's disease by targeting the p75 neurotrophin receptor to promote neuronal resilience. Its mechanism of action, which involves inhibiting multiple degenerative pathways and enhancing survival signals, addresses several core aspects of AD pathology beyond amyloid plaques. The positive safety profile and encouraging biomarker data from the Phase 2a trial support its continued development.[5][7] Future larger and longer-duration clinical trials are warranted to definitively establish the efficacy of this compound in slowing cognitive decline and modifying the course of Alzheimer's disease.[6]

References

- 1. neurologylive.com [neurologylive.com]

- 2. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]

- 9. mmpc.org [mmpc.org]

- 10. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LM11A-31's Binding Affinity and Selectivity for the p75 Neurotrophin Receptor (p75NTR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally bioavailable, and brain-penetrant small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for p75NTR. The data presented herein demonstrates that this compound is a selective ligand for p75NTR, exhibiting a nuanced mechanism of action that favors pro-survival signaling pathways while inhibiting pro-apoptotic cascades. This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Quantitative Binding and Functional Data

The interaction of this compound with p75NTR has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, highlighting its affinity for p75NTR and its selectivity against other neurotrophin receptors, particularly the Tropomyosin receptor kinase (Trk) family.

| Parameter | Receptor | Value | Assay Type | Reference |

| A₂ | p75NTR-Fc | 1,192 nM | Inhibition of Nerve Growth Factor (NGF) Binding | Cayman Chemical |

| IC₅₀ | p75NTR | 1-10 nM | Inhibition of proNGF-induced cell death | Tocris Bioscience[3] |

| EC₅₀ | p75NTR | 20 nM | Inhibition of Aβ-induced cell death | Tocris Bioscience[3] |

| EC₅₀ | p75NTR | 200–300 pM | Neuroprotection under serum starvation | Massa et al., 2006; Yang et al., 2008[4] |

Table 1: Binding Affinity and Functional Potency of this compound for p75NTR

| Receptor | Binding/Activity | Assay Type | Reference |

| TrkA | No direct binding or competition with NGF | Competition Binding Assay | Massa et al., 2006; Simmons et al., 2014[3][5] |

| TrkB | No direct actions | Not specified | Massa et al., 2002; Massa et al., 2006[4] |

| TrkC | Not specified, but generally considered selective for p75NTR over Trk receptors | Not specified | General literature consensus |

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathways

p75NTR is a unique member of the tumor necrosis factor receptor superfamily that can mediate opposing cellular outcomes: survival or apoptosis. The specific signaling cascade initiated by p75NTR is context-dependent, relying on the interacting ligand (e.g., pro-neurotrophins vs. mature neurotrophins) and the presence of co-receptors like Trk receptors and sortilin.

This compound is designed to modulate p75NTR signaling to favor neuroprotective outcomes. It selectively activates p75NTR-mediated survival pathways, such as those involving Akt and NF-κB, while simultaneously inhibiting pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] This dual functionality makes this compound a promising therapeutic candidate for neurodegenerative diseases where p75NTR-mediated cell death is implicated.

Caption: p75NTR Signaling Modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used to characterize the binding affinity and selectivity of this compound.

Competitive Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of this compound to inhibit the binding of NGF to p75NTR.

Materials:

-

Recombinant human p75NTR-Fc chimera

-

Recombinant human NGF

-

Biotinylated anti-NGF antibody

-

High-binding 96-well microplates

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

This compound stock solution

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of p75NTR-Fc (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Prepare serial dilutions of this compound. In separate tubes, pre-incubate a fixed concentration of NGF with the varying concentrations of this compound for 30 minutes at room temperature.

-

Binding: Add 100 µL of the NGF/LM11A-31 mixtures to the p75NTR-Fc coated wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add 100 µL of biotinylated anti-NGF antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log concentration of this compound. The data can be fitted to a suitable competition binding equation (e.g., Gaddum/Schild) to determine the A₂ or IC₅₀ value.

References

- 1. biorxiv.org [biorxiv.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

LM11A-31 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a transmembrane protein involved in diverse cellular processes, including neuronal survival and apoptosis.[1] In pathological conditions such as Alzheimer's disease and diabetic retinopathy, signaling through p75NTR is often dysregulated, contributing to neurodegeneration and other cellular damage.[1][2] this compound has emerged as a promising therapeutic candidate by selectively modulating p75NTR signaling, promoting pro-survival pathways while inhibiting degenerative cascades.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects primarily by binding to p75NTR and altering its downstream signaling cascades. The key pathways modulated by this compound include the inhibition of the proNGF/p75NTR/RhoA axis, suppression of degenerative signaling mediated by c-Jun N-terminal kinase (JNK), and the promotion of pro-survival signals through the PI3K/Akt pathway.

Inhibition of the p75NTR/RhoA Signaling Pathway

In several disease models, the precursor form of nerve growth factor, proNGF, binds to p75NTR, leading to the activation of the small GTPase RhoA.[5][6] This activation contributes to cytoskeletal rearrangements, inflammation, and apoptosis.[5][7] this compound has been shown to effectively antagonize this pathway by blocking proNGF binding to p75NTR, thereby inhibiting the downstream activation of RhoA.[5] This inhibitory effect has been observed in various experimental settings, including diabetic models where this compound treatment blunted the increase in RhoA kinase activity.[5]

Modulation of Pro-survival and Pro-apoptotic Pathways

This compound demonstrates a dual function by not only inhibiting degenerative signaling but also promoting pro-survival pathways. It has been shown to inhibit the activation of pro-apoptotic kinases such as JNK, glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3] Conversely, this compound promotes the activation of the PI3K/Akt signaling cascade, a key pathway involved in cell survival and proliferation.[8] This shift in the balance from pro-apoptotic to pro-survival signaling is a cornerstone of this compound's therapeutic potential.

Inhibition of p75NTR Cleavage

Under conditions of oxidative stress, p75NTR can undergo sequential cleavage by secretases, releasing an intracellular domain that can trigger apoptotic signaling.[9][10] this compound has been demonstrated to inhibit this ligand-independent cleavage of p75NTR, thereby preventing the downstream activation of cell death pathways.[9][10] This mechanism is particularly relevant in neurodegenerative conditions where oxidative stress is a significant contributor to pathology.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of this compound on its downstream signaling pathways.

Table 1: Effect of this compound on RhoA Activation

| Experimental Model | Treatment | Fold Change in Active RhoA (vs. Control) | Reference |

| Diabetic Mice Retinal Microvasculature | Diabetes | 2.2-fold increase | [5] |

| Diabetic Mice Retinal Microvasculature | Diabetes + this compound | Blunted increase | [5] |

| Human Retinal Endothelial (HRE) Cells | proNGF (10 ng/ml) | 1.4-fold increase | [5] |

| Human Retinal Endothelial (HRE) Cells | proNGF + this compound | Ameliorated increase | [5] |

| RGC-5 Cells | proNGF | 1.6-fold increase | [11][12] |

| Diabetic Rat Retina | Diabetes | 2.3-fold increase | [11][12] |

Table 2: In Vivo and In Vitro Dosing of this compound

| Experimental Model | This compound Dose | Route of Administration | Reference |

| Diabetic Mice | 50 mg/kg/day | Oral gavage | [2] |

| Mouse Model of Spinal Cord Injury | 100 mg/kg | Oral gavage | [4] |

| Mouse Model of Sciatic Denervation | 75 mg/kg/day | Not specified | [4] |

| APPL/S Mice (Alzheimer's Model) | 5, 25, 50, or 100 mg/kg/day | Oral gavage | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling pathways.

RhoA Activation Assay (Pull-down)

This protocol is adapted from studies investigating proNGF-induced RhoA activation.[13][14]

Objective: To measure the amount of active, GTP-bound RhoA in cell or tissue lysates.

Materials:

-

Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Wash buffer (e.g., TBS)

-

SDS-PAGE sample buffer

-

Primary antibody: anti-RhoA

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

ECL detection reagents

Procedure:

-

Cell/Tissue Lysis: Lyse cells or tissues in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-down: Incubate equal amounts of protein lysate with Rhotekin-RBD agarose beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody.

Western Blotting for Phosphorylated Signaling Proteins (p-Akt, p-JNK)

This protocol is a general guideline for detecting phosphorylated proteins by Western blot.[15][16][17]

Objective: To detect and quantify the levels of phosphorylated Akt (p-Akt) and phosphorylated JNK (p-JNK) in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-p-JNK (Thr183/Tyr185), anti-total Akt, anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total Akt) and a loading control.

p75NTR Cleavage Assay

This assay is based on the detection of p75NTR fragments by Western blotting in cells subjected to oxidative stress.[18][19]

Objective: To assess the effect of this compound on the cleavage of p75NTR in response to an inducer of oxidative stress like 6-hydroxydopamine (6-OHDA).

Materials:

-

LUHMES (Lund Human Mesencephalic) cells or other suitable neuronal cell line[20]

-

6-OHDA

-

This compound

-

Lysis buffer

-

Primary antibody: anti-p75NTR (intracellular domain)

-

Western blotting reagents as described above

Procedure:

-

Cell Culture and Treatment: Culture LUHMES cells and differentiate them into a dopaminergic phenotype.[20] Pre-treat the cells with this compound for a specified time, followed by treatment with 6-OHDA to induce oxidative stress and p75NTR cleavage.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an antibody that recognizes the intracellular domain of p75NTR to detect the full-length receptor and its cleaved fragments.

Conclusion

This compound represents a targeted therapeutic approach that modulates the complex signaling network of the p75NTR. Its ability to inhibit degenerative pathways such as the proNGF/p75NTR/RhoA axis and JNK activation, while simultaneously promoting pro-survival signals through the PI3K/Akt pathway, underscores its potential in treating a range of neurodegenerative and related disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic applications.

References

- 1. alzforum.org [alzforum.org]

- 2. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Diabetes and Overexpression of proNGF Cause Retinal Neurodegeneration via Activation of RhoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pro-Nerve Growth Factor Induces Activation of RhoA Kinase and Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diabetes and overexpression of proNGF cause retinal neurodegeneration via activation of RhoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. c-Jun N-terminal Kinase Mediates Ligand-independent p75NTR Signaling in Mesencephalic Cells Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of LM11A-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has shown therapeutic potential in a variety of preclinical models of neurological diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] As a non-peptide, water-soluble isoleucine derivative, this compound is designed to be orally bioavailable and penetrate the blood-brain barrier to exert its effects within the central nervous system.[3] This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and associated signaling pathways of this compound, with a focus on preclinical data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in rodent models, demonstrating its suitability for in vivo applications.

Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of this compound derived from preclinical studies.

| Parameter | Value | Species/Model | Administration Route | Dosage | Source |

| Time to Peak Brain Concentration (Tmax) | ~30 minutes | CD-1 Mice | Oral Gavage | 50 mg/kg | [1] |

| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µmol/L) | CD-1 Mice | Oral Gavage | 50 mg/kg | [1] |

| Brain Half-life (t1/2) | 3-4 hours | CD-1 Mice | Oral Gavage | 50 mg/kg | [1][2] |

| Plasma Half-life (t1/2) | ~1 hour | Mice | Not specified | Not specified | [3] |

Bioavailability

This compound exhibits favorable oral bioavailability and readily crosses the blood-brain barrier. Studies in CD-1 mice have shown that a single 50 mg/kg oral dose results in a peak brain concentration significantly above the therapeutically effective dose observed in vitro (100 nmol/L).[1]

Experimental Protocols

This section details the methodologies employed in key experiments to determine the pharmacokinetic profile of this compound.

Oral Gavage Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetics of this compound following oral administration in mice.

1. Animal Models and Preparation:

-

Species: CD-1 mice are commonly used for blood-brain barrier penetration studies.[1]

-

Housing: Animals are housed under standard laboratory conditions.

-

Fasting: Mice are typically fasted for 4 hours prior to dosing to aid in compound absorption.[2]

2. Compound Preparation and Administration:

-

Formulation: this compound is dissolved in sterile water.[2]

-

Dosage: A common dosage used in pharmacokinetic studies is 50 mg/kg.[1][2]

-

Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume is typically 10 mL/kg of the animal's body weight.

3. Sample Collection:

-

Time Points: Blood and brain tissue samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours).

-

Blood Collection: Blood is collected via methods such as cardiac puncture or from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[4]

-

Brain Tissue Collection: Following blood collection, mice are euthanized, and brains are rapidly excised, rinsed in cold saline, and stored at -80°C until analysis.[4]

4. Sample Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Extraction: this compound is extracted from plasma and brain homogenates using protein precipitation with a solvent like acetonitrile.

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is used for quantification.

-

General Parameters (to be optimized for this compound):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is common.

-

Ionization: Electrospray ionization (ESI) in positive mode is often employed for small molecules.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

Signaling Pathways

This compound's mechanism of action involves the modulation of the p75NTR, a member of the tumor necrosis factor receptor superfamily. p75NTR can mediate opposing cellular outcomes: promoting neuronal survival or inducing apoptosis, depending on the cellular context and co-receptors. This compound is believed to selectively promote survival signaling while inhibiting degenerative pathways.[3]

p75NTR-Mediated Degenerative Signaling and Inhibition by this compound

In pathological conditions, such as in the presence of pro-nerve growth factor (proNGF) or amyloid-beta, p75NTR can activate degenerative signaling cascades. One key pathway involves the recruitment of adaptor proteins that lead to the activation of RhoA kinase and c-Jun N-terminal kinase (JNK).[3][5] This can result in cytoskeletal collapse, inflammation, and apoptosis. This compound acts as a modulator of p75NTR, preventing the activation of these degenerative pathways.[6]

p75NTR-Mediated Pro-Survival Signaling and Modulation by this compound

This compound is reported to promote neurotrophic signaling through p75NTR, leading to the activation of pro-survival pathways such as the Akt and CREB (cAMP response element-binding protein) pathways.[1] The activation of Akt is mediated through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[7] Activated Akt and CREB are crucial for promoting cell survival, growth, and synaptic plasticity.

References

- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p75 neurotrophin receptor activates Akt (protein kinase B) through a phosphatidylinositol 3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

LM11A-31: A Technical Guide to Blood-Brain Barrier Permeability

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has garnered significant interest for its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, stroke, and HIV-associated neurocognitive disorders.[1][2][3] A critical aspect of its viability as a central nervous system (CNS) therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.

Quantitative Pharmacokinetic Data

The ability of this compound to penetrate the CNS has been demonstrated in several preclinical studies. The following tables summarize the key quantitative pharmacokinetic parameters from in vivo mouse models.

Table 1: Single-Dose Pharmacokinetics of this compound in CD-1 Mice [4]

| Parameter | Value | Dosing Regimen |

| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µmol/L) | Single 50 mg/kg oral dose |

| Time to Peak Brain Concentration (Tmax) | ~30 minutes | Single 50 mg/kg oral dose |

| Brain Half-Life (t1/2) | 3 - 4 hours | Single 50 mg/kg oral dose |

| Brain-to-Plasma Ratio | 3.1 ± 0.9 | 50 mg/kg treatment group |

Table 2: Brain Concentration Following Chronic Dosing in C57BL/6 Mice [4][5]

| Dosing Regimen | Peak Brain Concentration | Notes |

| 10 mg/kg/day for 2 weeks | Not specified | Sacrificed 30-60 min after last dose |

| 50 mg/kg/day for 2 weeks | 463.4 ng/g (~1.9 µmol/L) | Sacrificed 30-60 min after last dose |

| 100 mg/kg/day for 2 weeks | Not specified | Sacrificed 30-60 min after last dose |

| 75 mg/kg/day (in drinking water) | 256 ± 66 nM | Ad libitum for 3 months |

These data collectively indicate that this compound is an orally bioavailable and brain-penetrant compound.[2] Following oral administration, it rapidly reaches therapeutic concentrations within the brain, well above its in vitro effective dose of 100 nmol/L.[4][5] Chronic daily dosing has been shown to result in higher brain levels compared to a single dose.[4]

Experimental Protocols

Detailed experimental protocols for assessing the BBB permeability of a novel compound like this compound are crucial for reproducibility and further research. Below are representative methodologies for key in vivo and in vitro experiments.

In Vivo Blood-Brain Barrier Permeability Assessment in Mice

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in both plasma and brain tissue following oral administration.

1. Animal Model and Dosing:

-

Species: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.[4][6]

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., sterile water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).[5][7] To aid absorption, food may be withheld for a few hours prior to dosing.[5]

2. Sample Collection:

-

At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice (n=3-5 per time point) are anesthetized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C.

-

Following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain vasculature.

-

The brain is then rapidly excised, weighed, and snap-frozen in liquid nitrogen, followed by storage at -80°C.

3. Sample Processing and Analysis:

-

Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

-

Drug Extraction: this compound is extracted from plasma and brain homogenates using a method like protein precipitation or liquid-liquid extraction.

-

Quantification: The concentration of this compound in the extracts is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

4. Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated for both plasma and brain.

-

The brain-to-plasma concentration ratio is determined at various time points to assess the extent of BBB penetration.

In Vitro Blood-Brain Barrier Model (Transwell Assay)

In vitro models of the BBB, such as the Transwell system, are valuable for higher-throughput screening of compound permeability.[8][9]

1. Cell Culture:

-

Human brain microvascular endothelial cells (hBMECs) are cultured on the apical side of a porous Transwell insert.

-

Often, co-culture models are used where astrocytes or pericytes are cultured on the basolateral side of the insert to better mimic the in vivo neurovascular unit and enhance barrier properties.[9][10]

2. Barrier Integrity Assessment:

-

The integrity of the endothelial monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low BBB permeability (e.g., Lucifer yellow or sodium fluorescein).[8]

3. Permeability Assay:

-

This compound is added to the apical (blood side) chamber of the Transwell insert.

-

At various time points, samples are taken from the basolateral (brain side) chamber.

-

The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.

4. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of transport of this compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of this compound in the apical chamber.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of p75NTR Modulation by this compound

This compound exerts its neuroprotective effects by modulating the signaling pathways downstream of the p75NTR. In the context of neurodegenerative diseases, pro-nerve growth factor (proNGF) binding to p75NTR can activate pro-apoptotic and degenerative signaling cascades. This compound can block this interaction and promote cell survival pathways.[11]

Experimental Workflow for In Vivo BBB Permeability Study

The following diagram illustrates the key steps involved in an in vivo pharmacokinetic study to assess the BBB permeability of this compound.

Logical Relationship of this compound CNS Drug Development

The successful development of a CNS drug like this compound hinges on a series of critical properties, with BBB permeability being a cornerstone.

Conclusion

References

- 1. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]

- 9. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Neuroprotection by LM11A-31: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), and its neuroprotective effects across various models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable and brain-penetrant compound that has demonstrated significant neuroprotective potential in a range of preclinical studies.[1][2][3] It selectively binds to the p75NTR, a receptor involved in both neuronal survival and apoptosis.[1][2] By modulating p75NTR signaling, this compound promotes pro-survival pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and spinal cord injury.[1][2][4][5][6]

Mechanism of Action: p75NTR Signaling Modulation

This compound's primary mechanism of action involves the modulation of the p75 neurotrophin receptor. In the context of neurodegenerative diseases, p75NTR can be activated by pro-neurotrophins, leading to apoptotic signaling. This compound is designed to interact with p75NTR to inhibit these degenerative pathways and promote neuronal survival.[1][2]

Key signaling pathways influenced by this compound include:

-

Activation of Pro-Survival Pathways: this compound has been shown to promote survival signals through pathways involving AKT and NFκB.[1][7]

-

Inhibition of Apoptotic Pathways: The compound inhibits degenerative signaling cascades, including the activation of c-Jun N-terminal Kinase (JNK), GSK3β, and cdk5.[1][7] It also reduces the cleavage of p75NTR, a process linked to neuronal death.[6][8]

-

Modulation of RhoA Signaling: this compound has been found to reduce the activation of RhoA, a downstream target of p75NTR involved in processes like vascular permeability.[9]

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified across various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound in Alzheimer's Disease Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| APPL/S Mice | 10 or 50 mg/kg/day (oral) | 3 months | Prevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy. | [10] |

| APPL/S & Tg2576 Mice | 50 or 75 mg/kg (oral) | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [10] |

| APPL/S Mice | 50 mg/kg/day (oral) | 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. | [10][11] |

| APPL/S Mice | 50 mg/kg/day (oral) | 3 months | Rescued ~42% loss in spine density to levels comparable to wild-type mice. | [10][11] |

| PS19 Tauopathy Mice | 50 mg/kg (oral, 5 days/week) | 3 months | Improved survival rate from 64% to 94% at 9 months of age. | [4][10] |

Table 2: Effects of this compound in Huntington's Disease Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| R6/2 Mice | 50 mg/kg/day (oral) | 7-8 weeks | Alleviated volume reductions in multiple brain regions including the striatum. | [10][12] |

| R6/2 Mice | Not Specified | Not Specified | Normalized changes in diffusion tensor imaging (DTI) metrics. | [12][13] |

| R6/2 Mice | Not Specified | Not Specified | Diminished increases in plasma levels of TNF-α and IL-6. | [12][13] |

| R6/2 Mice | Not Specified | Not Specified | Reduced the increase in urinary levels of the p75NTR extracellular domain (ecd). | [12][13] |

Table 3: Effects of this compound in Other Neurological Models

| Model | Dosage | Duration | Key Findings | Reference |

| Spinal Cord Injury (mouse) | 100 mg/kg (oral) | 7 days | Reduced cell death in the spinal cord and spared nerve fiber tracts. | [4] |

| Spinal Cord Injury (mouse) | 100 mg/kg/day (oral) | Up to 6 weeks | Ameliorated detrusor sphincter dyssynergia and detrusor overactivity. | [4][11] |

| Parkinson's Disease (cell culture) | 20 nM | Not Specified | Significantly reduced p75NTR cleavage and neuronal death associated with oxidative stress. | [6][8] |

| Ischemic Stroke (mouse) | 25 mg/kg (i.p., twice daily) | 72 hours | Reduced blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits. | [14] |

| HIV/FIV (cat model) | 13 mg/kg (twice daily) | 10 weeks | Normalized cognitive deficits and resulted in a log drop in CSF FIV titers. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are outlines of key experimental protocols.

Animal Models and Drug Administration

-

Alzheimer's Disease Models:

-

APPL/S Mice: Transgenic mice overexpressing human amyloid precursor protein (APP) with London and Swedish mutations.[7]

-

Tg2576 Mice: Transgenic mice overexpressing human APP with the Swedish mutation.[7]

-

PS19 Mice: A model of tauopathy.[10]

-

Administration: this compound is typically dissolved in sterile water and administered daily by oral gavage at doses ranging from 10 to 75 mg/kg.[7][10]

-

-

Huntington's Disease Model (R6/2 Mice):

-

Spinal Cord Injury Model:

Key Experimental Assays

-

Immunohistochemistry:

-

Perfuse animals with saline followed by 4% paraformaldehyde.

-

Post-fix brain tissue and cryoprotect in sucrose (B13894) solution.

-

Section the brain using a cryostat.

-

Incubate sections with primary antibodies against markers of interest (e.g., ChAT for cholinergic neurons, Iba1 for microglia).

-

Incubate with fluorescently labeled secondary antibodies.

-

Image using confocal microscopy and quantify neuronal morphology, cell counts, or protein expression levels.

-

-

Western Blotting:

-

Homogenize brain tissue in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p75NTR, Akt, JNK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity.

-

-

Behavioral Testing:

-

Novel Object Recognition: Assess learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one.

-

Y-Maze: Evaluate spatial working memory based on the sequence of arm entries.

-

Motor Function Tests: Utilize rotarod or grip strength tests to assess motor coordination and strength.

-

Conclusion

The preclinical data strongly support the neuroprotective efficacy of this compound across a spectrum of neurodegenerative disease models. Its ability to modulate the p75NTR signaling pathway, thereby promoting neuronal survival and inhibiting apoptotic cascades, presents a compelling therapeutic strategy. The quantitative data demonstrate significant improvements in neuropathological hallmarks, cognitive and motor functions, and survival rates in animal models. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound as a potential disease-modifying therapy for neurodegenerative disorders. Further research, including long-term safety and efficacy studies, is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-BHS | ALZFORUM [alzforum.org]

- 3. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The p75 neurotrophin receptor inhibitor, this compound, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LM11A-31 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Its dysregulation is a key feature of numerous neurological disorders, including Alzheimer's disease. LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for its potential to promote synaptic resilience and combat neurodegeneration. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction

The p75 neurotrophin receptor is a multifaceted cell surface receptor that can mediate opposing cellular outcomes, including neuronal survival and apoptosis, depending on the ligand and co-receptors present.[1][2] In the context of neurodegenerative diseases like Alzheimer's, there is often an increased ratio of pro-neurotrophins to mature neurotrophins, leading to a shift in p75NTR signaling towards degenerative pathways that contribute to synapse loss and apoptosis.[2]

This compound is an orally available, brain-penetrant small molecule designed to modulate p75NTR signaling.[1][2] It selectively activates pro-survival pathways downstream of p75NTR while inhibiting apoptotic signaling.[1][2] This dual action makes it a compelling candidate for therapeutic intervention in conditions characterized by synaptic dysfunction.

Mechanism of Action and Signaling Pathways

This compound acts as a ligand for p75NTR, but its signaling profile is distinct from that of endogenous neurotrophins like nerve growth factor (NGF).[1] It does not interact with the Trk family of receptors (TrkA, TrkB, TrkC), which are the primary mediators of the trophic effects of mature neurotrophins.[1] Instead, this compound is thought to promote synaptic plasticity and neuronal survival through the following mechanisms:

-

Inhibition of pro-Neurotrophin Degenerative Signaling: Pro-neurotrophins, such as proNGF, bind to a complex of p75NTR and the co-receptor sortilin, triggering apoptotic cascades.[1] this compound can interfere with this interaction, thereby blocking the downstream activation of degenerative signaling pathways.[1]

-

Activation of Pro-Survival Signaling: this compound has been shown to activate pro-survival signaling pathways downstream of p75NTR, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Activation of this pathway is known to promote cell survival and has been implicated in the growth and branching of dendrites.[3]

The following diagram illustrates the proposed signaling pathway of this compound in modulating p75NTR activity.

Quantitative Data on the Effects of this compound on Synaptic Plasticity

Preclinical studies in mouse models of Alzheimer's disease have provided quantitative evidence for the beneficial effects of this compound on synaptic structures.

Effects on Cholinergic Neurite Dystrophy

Cholinergic neurons are particularly vulnerable in Alzheimer's disease, and their degeneration contributes significantly to cognitive decline. Studies in APPL/S and Tg2576 mouse models of Alzheimer's have demonstrated that oral administration of this compound can prevent and even reverse cholinergic neurite dystrophy.[1][4][5][6]

Table 1: Effect of this compound on Cholinergic Neurite Morphology in APPL/S Mice

| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Change vs. Vehicle | p-value |

| Basal Forebrain Cholinergic Neurite Length | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.01 |

| Basal Forebrain Cholinergic Neurite Area | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.01 |

| Basal Forebrain Cholinergic Neurite Branching | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.05 |

| Cortical Dystrophic Neurite Cluster Area | This compound (50 mg/kg) | 6-8 months | 3 months | ↓ Decreased | p=0.03 |

| Cortical Dystrophic Neurite Cluster Number | This compound (50 mg/kg) | 6-8 months | 3 months | ↓ Decreased | p=0.001 |

| Basal Forebrain Cholinergic Neurite Length (Reversal) | This compound (50 mg/kg) | 12-13 months | 1 month | ↑ Increased | p<0.05 |

| Basal Forebrain Cholinergic Neurite Area (Reversal) | This compound (50 mg/kg) | 12-13 months | 1 month | ↑ Increased | p≤0.01 |

Data extracted from Simmons et al., 2014.[1]

Table 2: Effect of this compound on Cholinergic Neurite Morphology in Tg2576 Mice

| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Change vs. Vehicle | p-value |

| Basal Forebrain Cholinergic Neurite Length | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p≤0.01 |

| Basal Forebrain Cholinergic Neurite Surface Area | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p≤0.01 |

| Basal Forebrain Cholinergic Neurite Branching | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p<0.05 |

| Cortical Dystrophic Neurite Cluster Area | This compound (75 mg/kg) | 14 months | 3 months | ↓ Decreased | p≤0.01 |

| Mean Area per Dystrophic Neurite Cluster | This compound (75 mg/kg) | 14 months | 3 months | ↓ Decreased | p≤0.01 |

Data extracted from Simmons et al., 2014.[1]

Effects on Dendritic Spine Density

Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their loss is a strong correlate of cognitive decline. In APPL/S mice, this compound treatment has been shown to rescue the significant loss of dendritic spine density.[7]

Table 3: Effect of this compound on Dendritic Spine Density in APPL/S Mice

| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Rescue of Spine Density Loss |

| Dendritic Spine Density | This compound (50 mg/kg/day) | 7.5-8 months | 3 months | ~42% |

Data extracted from Yang et al., 2020, as cited in an Alzheimer's Drug Discovery Foundation report.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in synaptic plasticity.

Dendritic Spine Analysis using Golgi-Cox Staining

This technique is a classic method for visualizing the morphology of neurons, including their dendritic branches and spines.

Protocol:

-

Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with a saline solution followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed and immersed in the fixative for 24-48 hours.

-

Golgi-Cox Impregnation: The brains are transferred to a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 14 days. This solution is replaced after the first 24 hours.

-

Cryoprotection and Sectioning: The impregnated brains are transferred to a cryoprotectant solution (e.g., 30% sucrose) until they sink. The brains are then sectioned on a cryostat or vibratome at a thickness of 100-200 µm.

-

Staining and Mounting: The sections are mounted on gelatin-coated slides and allowed to dry. The staining is then developed by immersing the slides in ammonium (B1175870) hydroxide, followed by a photographic fixer (e.g., sodium thiosulfate). The sections are then dehydrated through a series of ethanol (B145695) washes, cleared with xylene, and coverslipped with a mounting medium.

-

Image Acquisition and Analysis: High-resolution images of dendritic segments from specific brain regions (e.g., hippocampus, cortex) are acquired using a brightfield microscope. The number of dendritic spines per unit length of dendrite is then quantified using image analysis software (e.g., ImageJ).

In Vivo Two-Photon Microscopy for Spine Imaging

This advanced imaging technique allows for the longitudinal visualization of dendritic spines in the brains of living animals.

Protocol:

-

Surgical Preparation: A cranial window is surgically implanted over the brain region of interest in an anesthetized mouse. This involves thinning or removing a small piece of the skull and covering the exposed brain with a glass coverslip.

-

Fluorescent Labeling: Neurons are fluorescently labeled, often through the use of transgenic mouse lines expressing fluorescent proteins (e.g., YFP or GFP) under the control of a neuron-specific promoter.

-

Imaging: The mouse is anesthetized and placed under a two-photon microscope. A long-wavelength laser is used to excite the fluorophores deep within the brain tissue with minimal phototoxicity. Z-stacks of images are acquired to capture the three-dimensional structure of dendrites and spines.

-

Longitudinal Imaging: The same animal can be imaged repeatedly over days or weeks to track changes in spine density and morphology in response to experimental manipulations, such as treatment with this compound.

-

Image Analysis: Specialized software is used to reconstruct the 3D images and quantify spine number, size, and shape.

Western Blotting for Synaptic Protein Quantification

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a tissue sample.

Protocol:

-

Tissue Homogenization: Brain tissue from specific regions is dissected and homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins.

-

Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the synaptic protein of interest (e.g., synaptophysin, PSD-95). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

-

Signal Detection and Quantification: The signal is detected using a chemiluminescent or fluorescent substrate, and the intensity of the protein bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., actin or GAPDH).

Electrophysiology for Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Protocol:

-

Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the hippocampus are prepared from anesthetized mice. The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

Recording Setup: A slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to measure the magnitude and stability of the potentiation. The slope of the fEPSP is typically measured as an indicator of synaptic strength.

-

Drug Application: To test the effect of this compound, the compound is added to the aCSF during the baseline recording period and/or during and after LTP induction.

Conclusion

This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the p75 neurotrophin receptor to promote synaptic resilience. The quantitative data from preclinical studies in Alzheimer's disease models provide compelling evidence for its ability to reverse key pathological features associated with synaptic dysfunction, such as neurite dystrophy and dendritic spine loss. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and to evaluate its therapeutic potential in a variety of neurological and psychiatric disorders characterized by impaired synaptic plasticity. Further research, including well-controlled electrophysiological studies, will be crucial to fully elucidate the impact of this compound on synaptic transmission and long-term potentiation.

References

- 1. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]

- 3. Quantitative 3-D morphometric analysis of individual dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Effects of LM11A-31

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR). While p75NTR is its only confirmed direct molecular target, the compound's engagement with this receptor initiates a cascade of downstream cellular events with broad therapeutic implications, particularly in neurodegenerative diseases. This technical guide consolidates the current understanding of this compound's cellular impact beyond its primary binding interaction, focusing on its high degree of selectivity, its influence on key signaling pathways, and the downstream proteomic and biomarker changes observed in preclinical and clinical settings. The absence of identified off-target binding underscores the specificity of its mechanism, directing attention to the rich network of cellular responses modulated through p75NTR.

Specificity of this compound: Interrogation of Off-Target Binding

A critical aspect of the pharmacological profile of this compound is its high specificity for p75NTR. Extensive screening has been conducted to identify potential off-target interactions, yielding consistently negative results.

Broad Receptor Screening Panels

To assess its selectivity, this compound was evaluated in a comprehensive receptor screening panel. This type of analysis is crucial for identifying potential unwanted interactions that could lead to adverse effects.

Experimental Protocol: Broad Receptor Binding Assay (General Methodology)

Broad receptor screening, such as the Cerep ExpresSProfile service, is typically performed to determine the selectivity of a compound. While the specific internal report for this compound is not publicly available, the general protocol for such screens involves the following steps:

-

Assay Principle: The core of the assay is competitive binding. The test compound (this compound) is incubated with a specific cell membrane preparation or purified receptor and a radiolabeled ligand known to bind to that receptor with high affinity.

-

Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are co-incubated with the receptor preparation.

-

Separation: Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter that traps the membranes.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Analysis: A significant reduction in the measured radioactivity in the presence of the test compound indicates that it has displaced the radioligand and is binding to the target receptor. The results are typically expressed as a percentage of inhibition of the control binding.

A chemically unrelated p75NTR ligand, LM11A-24, underwent a similar screening process and also showed no significant binding interactions.[1]

Kinase Panel Screening

In addition to receptor binding, kinase inhibition is a common source of off-target effects for small molecules. While specific data for a full kinome scan of this compound is not detailed in the available literature, the lack of reported off-target effects related to kinase signaling pathways suggests a high degree of selectivity.

Data Presentation: Off-Target Screening Summary

| Screening Panel | Number of Targets Screened | Compound | Result | Reference |

| Cerep ExpresSProfile | ~50 | This compound | No significant interactions identified | [1] |

| Cerep ExpresSProfile | Not Specified | LM11A-24 | No significant binding interactions | [1] |

This table summarizes the publicly available information on the off-target screening of this compound and related compounds. The results highlight the high specificity of the molecule for its intended target, p75NTR.

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its modulation of p75NTR-mediated signaling cascades. By binding to p75NTR, this compound can paradoxically inhibit degenerative signaling while promoting pro-survival pathways.[2][3] This dual action is central to its mechanism.

Inhibition of Degenerative Pathways